N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, a thiolane ring with a sulfone group, and an acrylamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the sulfone group. The piperidine ring is then synthesized and coupled with the thiolane derivative. Finally, the acrylamide moiety is introduced through a reaction with acryloyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
Scientific Research Applications
N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide
- 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Uniqueness
N-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a thiolane ring with a sulfone group, and an acrylamide moiety. This structural complexity provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-2-14(18)17-8-4-13(5-9-17)15(19)16-7-3-12-6-10-22(20,21)11-12/h2,12-13H,1,3-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUIJEQSJOPABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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